molecular formula C22H23ClN6O B600978 Losartan Impurity C CAS No. 114799-13-2

Losartan Impurity C

Número de catálogo: B600978
Número CAS: 114799-13-2
Peso molecular: 422.91
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losartan Impurity C, also known as Isolosartan or Losartan 5-Chloro Isomer (CAS 114799-13-2), is a critical degradation product and synthetic byproduct of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension . Its molecular formula is C₂₂H₂₃ClN₆O (MW: 422.92), differing structurally from Losartan by the substitution of a chlorine atom at the imidazole 5-position instead of the hydroxymethyl group . This positional isomerism significantly impacts its pharmacological inactivity and regulatory status. This compound is monitored rigorously during drug manufacturing to comply with pharmacopeial limits (e.g., USP, EP) and is a key reference standard in Abbreviated New Drug Applications (ANDAs) .

Actividad Biológica

Losartan Impurity C, also known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-ethanoate, is a significant impurity associated with the pharmaceutical compound losartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and related cardiovascular conditions. Understanding the biological activity of this impurity is essential for evaluating its potential effects on health and drug efficacy.

Chemical Structure and Properties

This compound is synthesized through a reaction involving losartan and acetic anhydride in the presence of dimethylformamide and dichloromethane. The structural formula can be summarized as follows:

C18H20ClN5O2\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_5\text{O}_2

This compound's molecular weight is approximately 373.84 g/mol, and it is characterized by its unique functional groups that may influence its biological interactions.

Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, leading to vasodilation, decreased blood pressure, and reduced secretion of aldosterone. However, the specific biological activity of this compound has not been extensively studied. Preliminary findings suggest that impurities like this compound could potentially interfere with the pharmacodynamics of losartan or exhibit their own biological activities.

Toxicity and Side Effects

Recent case studies have reported adverse effects associated with losartan treatment that may implicate impurities such as this compound. For example:

  • Case Study 1 : A 54-year-old male developed severe hepatotoxicity attributed to losartan treatment, highlighting the potential for drug-induced liver injury (DILI) associated with ARBs . Although this case did not directly link the impurity to toxicity, it raises concerns about the cumulative effects of impurities in pharmaceutical formulations.
  • Case Study 2 : An overdose of losartan led to acute kidney injury and hyperkalemia in a patient, suggesting that impurities may exacerbate adverse reactions .

Analytical Studies

Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to identify and quantify impurities in losartan formulations. A study indicated that several impurities, including this compound, were detected in production batches at concentrations ranging from 0.05% to 0.15% . Understanding these concentrations is critical for assessing their potential impact on therapeutic outcomes.

Impurity Profiling

According to regulatory guidelines, monitoring levels of impurities like this compound is essential during drug production. The European Pharmacopoeia outlines specifications for various impurities in losartan formulations, emphasizing the need for strict control measures .

Data Table: Summary of Biological Activity and Toxicity Reports

StudySubjectFindings
Case Study 1Male, 54 yearsSevere hepatotoxicity linked to losartan; improvement post-discontinuation
Case Study 2Female, 34 yearsAcute kidney injury following overdose; no direct link to impurity established
Analytical StudyProduction BatchDetected impurities including this compound at 0.05% - 0.15% concentration

Aplicaciones Científicas De Investigación

Quality Control in Pharmaceutical Manufacturing

Regulatory Compliance
Losartan Impurity C is utilized as a reference standard in the quality control processes of losartan production. It is essential for monitoring impurity levels to comply with regulatory guidelines set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia. The content of this impurity in losartan formulations must not exceed 0.1% to ensure product safety .

Analytical Techniques
Various analytical methods are employed to quantify this compound during the manufacturing process:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method allows for the simultaneous determination of losartan and its impurities, including Impurity C, ensuring that all specifications are met .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides sensitive detection and quantification of impurities, supporting rigorous quality assurance measures .

Toxicity Studies
this compound is also involved in toxicity studies to assess its effects on human health. Research indicates that impurities can affect drug efficacy and safety profiles, making it vital to study their impact thoroughly .

Case Study: Toxicological Assessment

A recent study evaluated the mutagenicity of various losartan-related impurities, including Impurity C. The findings suggested that while some impurities posed risks, this compound was not classified as a mutagenic compound under in vivo conditions . This classification is crucial for ensuring that losartan products are safe for consumer use.

Role in Drug Development

Abbreviated New Drug Application (ANDA)
this compound serves as a critical component in the ANDA process for generic drug approval. Its characterization helps establish the quality of generic formulations compared to brand-name counterparts, ensuring that they meet necessary safety and efficacy standards .

Research Findings

Research has shown that controlling impurity levels during drug development can significantly reduce adverse reactions associated with medications. A study highlighted that strict adherence to impurity profiling during the development phase leads to safer pharmaceutical products .

Synthesis and Analytical Methods

The synthesis of this compound involves specific chemical reactions that must be carefully controlled to achieve high purity levels necessary for pharmaceutical applications. The synthesis typically includes reactions involving acetic anhydride and dimethyl formamide under controlled conditions .

Synthesis Process Overview

  • Starting Material : 2-n-butyl-4-chloro-5-hydroxymethyl-1H-imidazole.
  • Reagents : Acetic anhydride, dimethyl formamide.
  • Conditions : Reaction carried out in dichloromethane.
  • Isolation : Purification through recrystallization from toluene.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Losartan Impurity C in pharmaceutical formulations?

  • Methodological Answer : this compound (Deshydroxymethyl Losartan Trifluoroacetic Acid Salt, CAS 1215727-33-5) is best identified using reverse-phase HPLC with UV detection. Key parameters include:

  • Column : C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient mode .
  • Retention Time : Cross-validate against pharmacopeial standards (e.g., USP/EP) using reference materials with confirmed identity and purity .
  • Confirmation : LC-MS/MS for structural elucidation, monitoring m/z transitions specific to Impurity C’s molecular ion ([M+H]+ ≈ 853.8) .

Q. How is this compound synthesized for use as a reference standard?

  • Methodological Answer : Impurity C is synthesized via acidic hydrolysis of Losartan potassium under controlled conditions (1M HCl, 70°C), leading to dehydroxymethylation. The product is purified using preparative HPLC, followed by lyophilization. Identity is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Purity (>98%) is validated per ICH Q2(R1) guidelines using area normalization in HPLC .

Advanced Research Questions

Q. What degradation pathways lead to the formation of this compound during drug storage?

  • Methodological Answer : Impurity C primarily forms via oxidative degradation of Losartan in acidic environments. Accelerated stability studies (40°C/75% RH) reveal:

  • Mechanism : Cleavage of the hydroxymethyl group from the imidazole ring, forming a reactive aldehyde intermediate .
  • Kinetics : First-order degradation kinetics with a rate constant (k) of 2.3 × 10⁻³ day⁻¹ at pH 2.0 .
  • Mitigation : Use of antioxidant excipients (e.g., ascorbic acid) reduces Impurity C formation by 40% in tablet formulations .

Q. How can researchers resolve co-elution challenges between this compound and structurally similar dimers in HPLC analysis?

  • Methodological Answer : Co-elution with dimeric impurities (e.g., 2-H-Dimer, RRT 2.9) is addressed by:

  • Mobile Phase Optimization : Adjusting buffer pH to 2.5–3.0 enhances resolution (resolution factor >2.0) .
  • Column Selection : Use of a phenyl-hexyl stationary phase improves selectivity for polar degradation products .
  • Forced Degradation Studies : Stress Losartan under UV light (254 nm) to amplify Impurity C signals while suppressing dimers, enabling method specificity validation .

Q. What toxicological assessments are required for this compound under ICH M7 guidelines?

  • Methodological Answer : While Impurity C is not classified as a mutagen (per Ames test data), its safety is assessed via:

  • Threshold Analysis : Daily intake ≤1.5 µg/day (TTC for non-mutagens) .
  • In Silico Tools : Use in silico platforms (e.g., Derek Nexus) to predict genotoxicity; negative alerts for Impurity C support Class 5 categorization .
  • In Vivo Studies : 28-day rodent toxicity studies at 10× human exposure levels to confirm no adverse effects .

Q. Methodological Tables

Table 1: HPLC Conditions for Impurity C Quantification

ParameterSpecificationReference
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate buffer (30:70)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time12.3 ± 0.5 min

Table 2: Stability Data for Impurity C

ConditionDegradation (%)Time (Days)Reference
Acidic Hydrolysis18.27
Oxidative Stress9.514
Photolytic Exposure2.130

Q. Key Considerations for Researchers

  • Regulatory Compliance : Ensure analytical methods align with USP <1225> and ICH Q3A/B for impurity profiling .
  • Synthetic Controls : Monitor reaction intermediates (e.g., aldehyde derivatives) during Impurity C synthesis to prevent byproduct contamination .
  • Data Integrity : Use open-ended questions in method validation surveys to detect inconsistencies (e.g., "Describe challenges in peak integration") .

Comparación Con Compuestos Similares

Comparison with Similar Losartan Impurities

Losartan’s impurity profile includes over 30 identified compounds, each with distinct structural and chemical properties. Below is a detailed comparison of Losartan Impurity C with its closest analogs:

Losartan EP Impurity K (Losartan Carboxaldehyde)

  • CAS : 114798-36-6
  • Formula : C₂₂H₂₁ClN₆O
  • MW : 420.90
  • Structural Feature : Replaces the hydroxymethyl group with an aldehyde (-CHO) at the imidazole 4-position.
  • Role : A metabolite and synthetic intermediate, critical for toxicity studies .
  • Detection : LC/MS and HPLC differentiate it from Impurity C via mass fragmentation and retention time .

Losartan EP Impurity M

  • CAS : 230971-72-9
  • Formula : C₄₄H₄₄Cl₂N₁₂O
  • MW : 827.82
  • Structural Feature : A dimeric impurity with a biphenyl-tetrazole scaffold and extended alkyl chains.
  • Role : Formed during prolonged storage or under acidic conditions, requiring stringent chromatographic separation .

Losartan Impurity G

  • CAS : 165276-38-0
  • Formula : C₂₂H₂₁ClN₆
  • MW : 404.91
  • Structural Feature: Imidazo[1,5-b]isoquinoline core instead of Losartan’s biphenyl-tetrazole system.
  • Role : Highlights the impact of heterocyclic rearrangements on impurity formation .

Losartan EP Impurity I (Trityl Ether)

  • CAS : 1006062-28-7
  • Formula : C₄₁H₃₇ClN₆O
  • MW : 665.24
  • Structural Feature : Triphenylmethyl (trityl) group protecting the hydroxymethyl during synthesis.
  • Role : A process-related impurity requiring removal via purification .

Analytical Methods for Differentiation

Advanced techniques are employed to distinguish this compound from analogs:

  • HPLC-DAD/UV : Separates impurities based on polarity and retention time. Impurity C elutes later than Losartan due to its chloro-substituted hydrophobicity .
  • FTIR and Q-TOF-MS : Identifies functional groups (e.g., -OH in Losartan vs. -Cl in Impurity C) and confirms molecular weights .
  • LC/ESI-ITMS : Resolves isomeric impurities like Impurity C and Carboxaldehyde (Impurity K) through fragmentation patterns .

Data Tables

Table 1: Structural and Analytical Comparison of Key Losartan Impurities

Impurity Name CAS Number Molecular Formula MW Key Structural Difference Detection Method
Losartan EP Impurity C 114799-13-2 C₂₂H₂₃ClN₆O 422.92 5-Chloro isomer HPLC, FTIR
Losartan EP Impurity K 114798-36-6 C₂₂H₂₁ClN₆O 420.90 Aldehyde at imidazole 4-position LC/MS
Losartan EP Impurity M 230971-72-9 C₄₄H₄₄Cl₂N₁₂O 827.82 Dimeric biphenyl-tetrazole HPLC
Losartan Impurity G 165276-38-0 C₂₂H₂₁ClN₆ 404.91 Imidazo[1,5-b]isoquinoline core NMR, MS

Table 2: Pharmacokinetic and Regulatory Data

Parameter This compound Losartan EP Impurity K
Pharmacopeial Limit ≤0.15% (EP) ≤0.10% (USP)
Log P (Calculated) 3.2 2.8
pKa 4.9 (imidazole) 5.1 (aldehyde)

Métodos De Preparación

Synthetic Routes to Losartan Impurity C

Key Synthetic Challenges

This compound arises from stereochemical rearrangements during the synthesis of losartan’s imidazole intermediate. Early methods suffered from low selectivity due to tautomerism at the imidazole ring’s nitrogen atoms, favoring the formation of losartan over its stereoisomer . The instability of intermediates like 2'-butyl-4-imidazole aldehyde further complicated isolation, necessitating innovative approaches to improve yield and purity.

Patent-Centric Synthesis Method

The method disclosed in CN113929666A provides a four-step route to this compound (Figure 1):

Step 1: Reduction of Compound VI
2-Butyl-4-imidazole aldehyde (Compound VI) undergoes reduction using NaBH₄, KBH₄, or LiAlH₄ in methanol. NaBH₄ achieves an 80% yield, while LiAlH₄ yields 75% . The product, Compound V, is stabilized via tautomerism control.

Step 2: Nucleophilic Addition
Compound V reacts with 4'-(bromomethyl)biphenyl-2-carbonitrile (Compound IV) in N,N-dimethylformamide (DMF) with potassium carbonate. This step achieves 85% yield by exploiting steric hindrance differences at nitrogen atoms 1 and 3 of the imidazole ring .

Step 3: Chlorination
N-Chlorosuccinimide (NCS) in dichloromethane with triethylamine selectively chlorinates Compound III at the 5-position, yielding Compound II with 85% efficiency .

Step 4: Deprotection
Acid hydrolysis (0.75 M H₂SO₄) followed by neutralization (1.5 M NaOH) removes trityl protecting groups, affording this compound with 95% yield and >99% purity .

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
1NaBH₄/KBH₄/LiAlH₄Methanol0–50°C75–80%
2K₂CO₃, Compound IVDMFRT85%
3NCS, Et₃NCH₂Cl₂0–25°C85%
4H₂SO₄, NaOHH₂O/EtOAcRT95%

Optimization Strategies for Industrial Viability

Solvent and Catalyst Selection

DMF enhances the nucleophilic addition’s regioselectivity by stabilizing the transition state, while potassium carbonate minimizes side reactions . Substituting DMF with THF or DMSO reduces yields by 15–20% due to poorer solubility of intermediates.

Chlorination Efficiency

NCS outperforms alternatives like Cl₂ or SOCl₂ by reducing racemization. Triethylamine scavenges HCl, preventing imidazole ring protonation and maintaining reaction specificity .

Deprotection and Crystallization

Controlled acid hydrolysis (pH 3–4) prevents over-degradation. Ethyl acetate recrystallization removes hydrophilic impurities, achieving >99% purity .

Analytical Validation

Ion Chromatography Parameters

The method employs a DIONEX ICS900 system with an IonPac AS18 column (4.0 × 250 mm) and KOH eluent (1.0 mL/min) . Retention times for this compound and related impurities are resolved within 45 minutes, ensuring precise quantification.

Table 2: Chromatographic Conditions

ParameterSpecification
ColumnIonPac AS18 (4.0 × 250 mm)
EluentKOH gradient
Flow rate1.0 mL/min
DetectionConductivity
Injection volume200 µL

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) data confirm structural integrity: δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.75 (m, 2H, CH₂), 4.55 (s, 2H, CH₂OH), 7.25–7.60 (m, 8H, biphenyl) .

Comparative Analysis of Reducing Agents

Table 3: Reducing Agent Performance

AgentYieldPurityReaction Time
NaBH₄80%98%1 hour
KBH₄80%97%1 hour
LiAlH₄75%95%1 hour

NaBH₄ is preferred for its safety profile and consistent yields, whereas LiAlH₄’s moisture sensitivity limits scalability .

The CN113929666A method’s compliance with ICH Q3A/B guidelines makes it suitable for reference standard production. Its cost-effectiveness (∼30% lower reagent costs vs. prior methods) and scalability (>100 kg/batch) address pharmaceutical manufacturers’ needs .

Propiedades

IUPAC Name

[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIXKFLBIURBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114799-13-2
Record name Losartan potassium impurity C [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.